molecular formula C10H21IO B8563264 3-(Tert-butoxy)-1-iodohexane CAS No. 52418-83-4

3-(Tert-butoxy)-1-iodohexane

Cat. No.: B8563264
CAS No.: 52418-83-4
M. Wt: 284.18 g/mol
InChI Key: REUVKJRHQKXNRH-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-1-iodohexane is an organoiodine compound featuring a hexane backbone with a tert-butoxy group at the third carbon and an iodine atom at the terminal position. This structure combines steric bulk from the tert-butoxy group with the reactivity of the iodine atom, making it valuable in organic synthesis, particularly in alkylation and cross-coupling reactions.

Properties

CAS No.

52418-83-4

Molecular Formula

C10H21IO

Molecular Weight

284.18 g/mol

IUPAC Name

1-iodo-3-[(2-methylpropan-2-yl)oxy]hexane

InChI

InChI=1S/C10H21IO/c1-5-6-9(7-8-11)12-10(2,3)4/h9H,5-8H2,1-4H3

InChI Key

REUVKJRHQKXNRH-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCI)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

a) Tert-butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate (CAS: 1973409-29-8)
  • Structure : Contains a tert-butoxy group linked to an acetate ester with an extended ether chain.
  • Key Differences : Lacks the iodine atom and hexane backbone, instead incorporating a hydroxypropoxy-butoxy chain. This structural complexity enhances solubility in polar solvents compared to 3-(Tert-butoxy)-1-iodohexane .
  • Applications : Likely used in polymer or surfactant research due to its branched ether structure.
b) 1-tert-Butyl 3-methyl 5-iodo-1H-indazole-1,3-dicarboxylate (CAS: 850363-55-2)
  • Structure : Features an indazole ring with iodine and tert-butoxy carbonyl groups.
  • Key Differences : The iodine is attached to an aromatic ring rather than an aliphatic chain, altering its reactivity (e.g., electrophilic substitution vs. aliphatic nucleophilic substitution). The tert-butoxy group here acts as a protecting group for amines in medicinal chemistry .
  • Applications : Intermediate in pharmaceutical synthesis, contrasting with the aliphatic alkylation uses of this compound .
c) 3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS: 1899832-83-7)
  • Structure : Cyclobutane ring with tert-butoxy and carboxylic acid groups.
  • Key Differences : Rigid cyclic structure and carboxylic acid functionality enable participation in condensation reactions, unlike the linear hexane chain and iodide in this compound.
  • Applications : Used in material science and drug design for strain-driven reactions .

Reactivity and Functional Utility

Compound Reactivity Profile Key Reactions
This compound High SN2 reactivity due to terminal iodide; steric hindrance from tert-butoxy group Cross-coupling (e.g., Suzuki), alkylation
Tert-butyl indazole derivatives Aromatic iodination and carboxylate ester hydrolysis Drug candidate functionalization
Cyclobutane carboxylic acid Strain-driven ring-opening; acid-base reactions Polymer crosslinking, peptide synthesis
  • Iodine Role : In this compound, iodine facilitates nucleophilic displacement, whereas in indazole derivatives (), it may direct electrophilic aromatic substitution .
  • Steric Effects : The tert-butoxy group in all compounds impedes steric access but stabilizes transition states in elimination or coupling reactions .

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